![molecular formula C20H19ClN2O4 B6102780 (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone](/img/structure/B6102780.png)
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
Description
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazepine ring fused with a benzoxazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-8-6-19-22-16-4-2-13(11-18(16)27-19)20(24)23-7-9-26-17-5-3-15(21)10-14(17)12-23/h2-5,10-11H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRNBZACZPJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCOC4=C(C3)C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazepine and benzoxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and methoxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is investigated for its potential as a pharmacophore. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine and benzoxazole derivatives, such as:
Dichloroaniline: A compound with similar structural features but different functional groups.
Cetylpyridinium chloride: Another compound with a benzoxazole moiety.
Uniqueness
What sets (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone apart is its combined benzoxazepine and benzoxazole structure, which imparts unique chemical and biological properties
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.